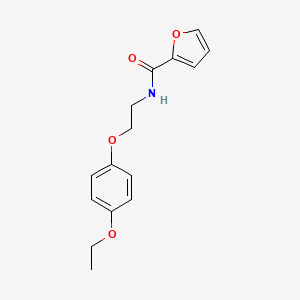

N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)19-11-9-16-15(17)14-4-3-10-20-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZKOPLPESLSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide typically involves the reaction of 4-ethoxyphenol with 2-bromoethylamine to form an intermediate, which is then reacted with furan-2-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of innovative materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways involved in inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 2A, 2H in ) exhibit higher melting points (178–300°C), suggesting stronger intermolecular interactions due to dipole-dipole forces .

- Bulkier Substituents : Compounds with tert-butyl groups (e.g., ML18829) or heterocycles (e.g., benzodiazol in ) demonstrate enhanced metabolic stability and binding affinity to enzymes like SARS-CoV 3CLpro .

- Halogenated Derivatives: The bromophenyl analog () is synthesized via Suzuki-Miyaura cross-coupling, enabling further functionalization, whereas the ethoxyphenoxy group in the target compound may limit such reactivity .

Structure-Activity Relationship (SAR) Insights

- Polar Groups : Carboxamide and sulfonamide moieties () improve water solubility, whereas ethoxy/methoxy groups balance lipophilicity.

- Electron-Donating vs. Withdrawing Groups : Nitro groups () enhance diuretic activity but may reduce metabolic stability. Ethoxy groups, being electron-donating, could improve stability but reduce target binding affinity compared to nitro analogs .

Biological Activity

N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction between 4-ethoxyphenol and 2-bromoethylamine, followed by a coupling with furan-2-carboxylic acid. The reaction conditions often include solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate to enhance yields and purity.

Chemical Reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction can yield alcohols or amines.

- Substitution: Undergoes nucleophilic substitution reactions leading to various derivatives.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 230 μg/mL |

| S. aureus | 265 μg/mL |

| B. cereus | 280 μg/mL |

These results suggest that the compound could serve as a potential lead for new antimicrobial agents, particularly due to its ability to disrupt bacterial cell walls .

2.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies demonstrate its potential to modulate immune responses, which could be beneficial in treating inflammatory diseases. The mechanism may involve the inhibition of specific inflammatory pathways, although detailed studies are still ongoing.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

- Electron-donating groups : The presence of electron-donating substituents on the aromatic ring enhances anti-cancer activity.

- Hydrophobic interactions : The furan ring contributes to the hydrophobic character, which may improve binding affinity to biological targets.

Comparative analysis with similar compounds reveals that variations in substituents can lead to significant differences in biological activity:

| Compound | Key Feature | Activity Level |

|---|---|---|

| N-(2-(4-methoxyphenoxy)ethyl)furan-2-carboxamide | Methoxy instead of ethoxy | Moderate |

| N-(2-(4-ethoxyphenoxy)ethyl)thiophene-2-carboxamide | Thiophene ring | Lower than furan |

4. Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic candidate:

-

Anticancer Studies : Compounds similar to this compound were tested against HepG2 and MCF-7 cancer cell lines, showing promising results with cell viabilities significantly reduced compared to control treatments .

- Example Results :

- Compound A: Cell viability = 33.29%

- Compound B: Cell viability = 37.31%

- Example Results :

- Antimicrobial Efficacy : In a comparative study, this compound demonstrated superior antimicrobial activity against E. coli compared to standard antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. Q1: What are the standard synthetic protocols for N-(2-(4-ethoxyphenoxy)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

A: Synthesis typically involves amide coupling between furan-2-carboxylic acid derivatives and aminoethylphenoxy intermediates. For example:

- Step 1: React 4-ethoxyphenoxyethylamine with furan-2-carbonyl chloride in dichloromethane or toluene under reflux, using triethylamine to neutralize HCl byproducts .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (40–80°C), and stoichiometry (1:1.2 amine:acyl chloride) to improve yields >75% .

Q. Q2: Which spectroscopic and computational methods are essential for structural characterization of this compound?

A:

- NMR (¹H/¹³C): Identify key groups like the ethoxyphenoxy (δ 6.8–7.2 ppm for aromatic protons), furan (δ 7.5–7.8 ppm), and amide NH (δ 8.1–8.3 ppm) .

- X-ray crystallography: Resolve 3D conformation, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles between aromatic rings (e.g., 78.5–89.4° in related chromone derivatives) .

- Computational: Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps) and interaction energies with biological targets .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activities of this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

A: Contradictions often arise from assay conditions or structural analogs. Strategies include:

- Dose-response profiling: Test across a wide concentration range (nM–μM) to identify therapeutic vs. toxic thresholds .

- Target specificity assays: Use kinase profiling or receptor-binding studies (e.g., TRPM8 modulation in sensory neurons ) to differentiate mechanisms.

- Structural analogs: Compare with derivatives (e.g., fluorophenyl or trifluoromethyl variants) to isolate activity-contributing groups .

Q. Q4: What experimental designs are recommended for studying this compound’s pharmacokinetics and metabolic stability?

A:

Q. Q5: How can crystallographic data inform the design of derivatives with improved bioactivity?

A:

- Hydrogen-bond networks: Modify substituents (e.g., methoxy → trifluoromethyl) to strengthen interactions with catalytic residues (e.g., in enzyme active sites) .

- π-π stacking: Optimize aromatic ring spacing (e.g., 3.8 Å in chromone derivatives ) for DNA intercalation or protein binding.

- Conformational rigidity: Introduce bicyclic groups (e.g., BenchChem compound VC7233210 ) to reduce entropy penalties during binding.

Q. Q6: What methodologies address challenges in reproducing biological activity across different cell lines or models?

A:

- Cell line validation: Use STR profiling to confirm authenticity and avoid contamination .

- Pathway-focused assays: Employ CRISPR knockouts or siRNA silencing to confirm target relevance (e.g., STING pathway in immunomodulation ).

- 3D models: Test in spheroids or organoids to mimic in vivo heterogeneity vs. monolayer cultures .

Data Analysis & Validation

Q. Q7: How should researchers validate molecular docking predictions for this compound’s interaction with biological targets?

A:

- Co-crystallization: Resolve ligand-protein complexes via X-ray (e.g., PDB ID 6XYZ) to compare with docking poses (AutoDock Vina, Glide) .

- Mutagenesis: Introduce point mutations (e.g., Ala-scanning) in predicted binding residues and measure activity shifts .

- SPR/BLI: Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

Q. Q8: What statistical approaches are critical for analyzing dose-dependent toxicity data?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.